2-Cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide
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Overview
Description
2-Cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of cyano, dichlorophenyl, and phenylacrylamide groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide typically involves the reaction of 3,4-dichloroaniline with cyanoacetic acid derivatives under specific conditions. One common method includes:
Stirring without solvent: The direct treatment of 3,4-dichloroaniline with methyl cyanoacetate at room temperature.
Stirring at elevated temperatures: The reaction of ethyl cyanoacetate with 3,4-dichloroaniline at 70°C for 6 hours, followed by stirring at room temperature overnight.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the cyano group allows for condensation reactions with bidentate reagents to form heterocyclic compounds.
Common Reagents and Conditions
Triethylamine: Used as a catalyst in some reactions.
Boiling Ethanol: Common solvent for reactions involving this compound.
Major Products
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science .
Scientific Research Applications
2-Cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of novel heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide involves its interaction with specific molecular targets. The cyano group and the dichlorophenyl moiety play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-(3,4-dichlorophenyl)acetamide
- 2-Cyano-N-(3,4-dichlorophenyl)benzenesulfonamide
Uniqueness
2-Cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
(E)-2-cyano-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O/c17-14-7-6-13(9-15(14)18)20-16(21)12(10-19)8-11-4-2-1-3-5-11/h1-9H,(H,20,21)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERJUASONIYYRB-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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